molecular formula C12H21N3OS B12267265 N-cyclohexyl-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine

N-cyclohexyl-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine

Cat. No.: B12267265
M. Wt: 255.38 g/mol
InChI Key: PXUDOLCQSFJUDI-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a cyclohexyl group, a methoxyethyl group, and a methyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as benzene or toluene, and catalysts like triethylamine or tetrabutylammonium bromide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

N-cyclohexyl-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H21N3OS

Molecular Weight

255.38 g/mol

IUPAC Name

N-cyclohexyl-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C12H21N3OS/c1-15(10-6-4-3-5-7-10)12-13-11(14-17-12)8-9-16-2/h10H,3-9H2,1-2H3

InChI Key

PXUDOLCQSFJUDI-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C2=NC(=NS2)CCOC

Origin of Product

United States

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